molecular formula C6H4Cl2N2O2 B13698516 4-(Dichloromethyl)-3-nitropyridine

4-(Dichloromethyl)-3-nitropyridine

Cat. No.: B13698516
M. Wt: 207.01 g/mol
InChI Key: ZRBULWGEUUYLJW-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a dichloromethyl group and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)-3-nitropyridine typically involves the introduction of the dichloromethyl and nitro groups onto the pyridine ring. One common method is the reaction of 3-nitropyridine with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of 4-(Dichloromethyl)-3-aminopyridine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(Dichloromethyl)-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group may also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: Known for its mutagenic properties.

    4-Chloro-6-methylquinoline-2(1H)-one: Exhibits different structural and spectroscopic characteristics.

Uniqueness

4-(Dichloromethyl)-3-nitropyridine is unique due to the presence of both dichloromethyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

4-(dichloromethyl)-3-nitropyridine

InChI

InChI=1S/C6H4Cl2N2O2/c7-6(8)4-1-2-9-3-5(4)10(11)12/h1-3,6H

InChI Key

ZRBULWGEUUYLJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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